N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrimidine ring, a bromophenyl group, and a hydroxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with urea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the pyrimidine ring. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of a hydroxyl group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: Contains a chlorine atom instead of a bromine atom, which can influence its chemical properties and interactions.
N-(4-methylphenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: Contains a methyl group instead of a bromine atom, potentially altering its reactivity and biological effects.
Uniqueness
N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the presence of the bromophenyl group and the hydroxy group, which confer distinct chemical reactivity and potential biological activity. These functional groups can participate in various chemical reactions and interactions, making the compound a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)19-16(23)14-10-15(22)21(17(24)20-14)13-4-2-1-3-5-13/h1-10H,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAKMAYAXXFQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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